![molecular formula C11H22N2O B2541474 2-Methyl-1-[4-(propan-2-yl)piperazin-1-yl]propan-1-one CAS No. 1280837-87-7](/img/structure/B2541474.png)
2-Methyl-1-[4-(propan-2-yl)piperazin-1-yl]propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-Methyl-1-[4-(propan-2-yl)piperazin-1-yl]propan-1-one" is not directly mentioned in the provided papers. However, the papers do discuss various piperazine derivatives and their synthesis, structural analysis, and potential pharmacological applications. Piperazine is a versatile heterocyclic compound that serves as a core structure for many pharmaceutical agents. The papers cover a range of topics from the synthesis of novel piperazine derivatives with potential antidepressant and antianxiety activities , to detailed spectroscopic analysis and molecular docking studies of piperazine compounds , .
Synthesis Analysis
The synthesis of piperazine derivatives is well-documented in the provided papers. For instance, novel piperazine compounds with furan and phenyl substituents were synthesized starting from 2-acetylfuran and subjected to Claisen Schmidt condensation, followed by cyclization and Mannich's reaction . Another synthesis approach involved the reaction of 1-(bromophenylmethyl)-4-chlorobenzene with 2-hydroxyethylpiperazine under optimized conditions to yield a chlorophenyl piperazine derivative . These methods demonstrate the versatility of piperazine chemistry in creating a wide array of derivatives for potential therapeutic use.
Molecular Structure Analysis
The molecular structure of piperazine derivatives has been analyzed using various spectroscopic techniques and theoretical calculations. For example, the structure of 1-(4-Methylbenzyl) piperazine was studied using FT-IR, FT-Raman, UV, NMR, and DFT calculations, revealing insights into the vibrational spectra, charge distribution, and molecular geometries . X-ray crystallography provided detailed structural information on related triazenes with piperazine rings, showing different conformations such as chair and boat . These analyses are crucial for understanding the physical and chemical behavior of piperazine derivatives.
Chemical Reactions Analysis
The papers do not provide extensive details on the chemical reactions of piperazine derivatives beyond their synthesis. However, the reactivity of piperazine as a scaffold can be inferred from the synthetic routes employed, such as the Mannich reaction and nucleophilic substitution . These reactions are indicative of the functional group transformations that piperazine derivatives can undergo, which is important for the development of new compounds with desired pharmacological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, CO2 absorption, and thermal stability, are discussed in some of the papers. For instance, blends of piperazine with 2-amino-2-methyl-1-propanol were characterized for CO2 capture, with measurements of viscosity, volatility, and thermal degradation provided . The spectroscopic investigation of 1-(4-Methylbenzyl) piperazine also touched upon its non-linear optical properties, indicating potential applications in materials science . These properties are essential for the practical application of piperazine derivatives in various fields.
科学的研究の応用
Therapeutic and Diagnostic Applications
σ Receptor Ligands
Analogues of σ receptor ligands, such as 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28), have been studied for potential therapeutic and diagnostic applications in oncology. Modifications to reduce lipophilicity without compromising receptor affinity have been explored to enhance their utility in tumor targeting and imaging, demonstrating the importance of structural optimization in developing effective diagnostic agents (Abate et al., 2011).
Environmental and Industrial Applications
CO2 Capture Technologies
Piperazine and its derivatives have been characterized for use in CO2 capture technologies. Blends of piperazine (PZ) with 2-amino-2-methyl-1-propanol (AMP) have shown promising results in amine scrubbing processes for removing CO2 from natural gas and industrial emissions. These studies focus on optimizing absorption properties, such as solubility and mass transfer rates, to improve the efficiency of CO2 capture processes (Li et al., 2013).
Material Science and Chemistry
Ligand Design and Metal Complexes
Research into the synthesis and characterization of new ligands and their metal complexes, including Pt(II) complexes, has explored the use of piperazine derivatives as potential components in catalysis and material science. These studies provide insights into the thermal properties and potential applications of these complexes in various chemical reactions and processes (Baran et al., 2012).
Pharmacological and Biological Activity
Antidepressant and Antianxiety Properties
Novel derivatives of piperazine compounds have been synthesized and evaluated for their antidepressant and antianxiety activities. Through behavioral tests in animal models, certain compounds have demonstrated significant potential, highlighting the role of structural modifications in enhancing pharmacological effects (Kumar et al., 2017).
特性
IUPAC Name |
2-methyl-1-(4-propan-2-ylpiperazin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-9(2)11(14)13-7-5-12(6-8-13)10(3)4/h9-10H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVZWQFPZWARZQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

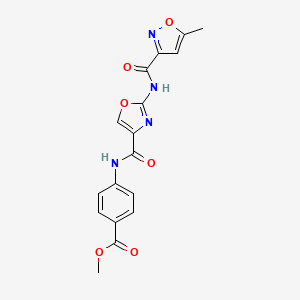
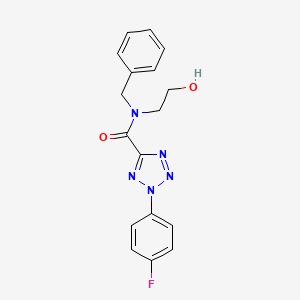
![1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2541398.png)
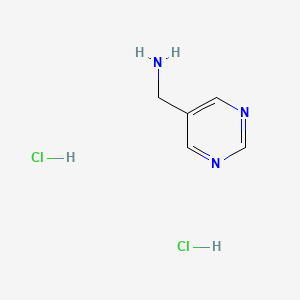
![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2541401.png)
![[3-(4-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2541402.png)
![methyl (2Z)-3-anilino-2-[(4-tert-butylphenyl)sulfonyl]acrylate](/img/structure/B2541403.png)

![5-[(3,4-Dichlorophenyl)sulfonyl]-4-phenyl-1,2,3-thiadiazole](/img/structure/B2541406.png)
![1-[2-(Trifluoromethyl)benzyl]cyclobutyl-methanamine](/img/structure/B2541407.png)
![2-Phenoxy-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]propan-1-one](/img/structure/B2541408.png)
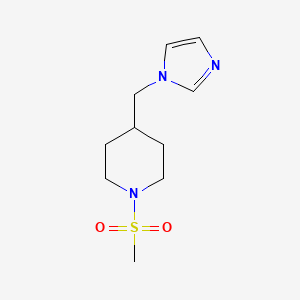
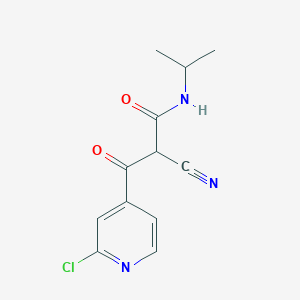
![4-(Oxolane-3-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2541413.png)